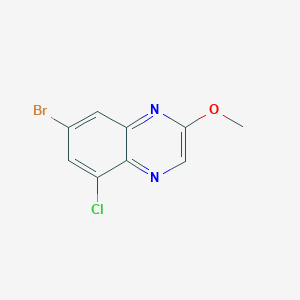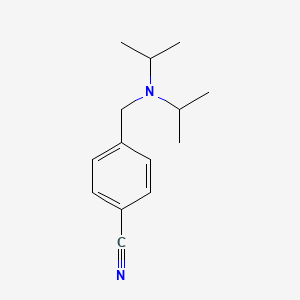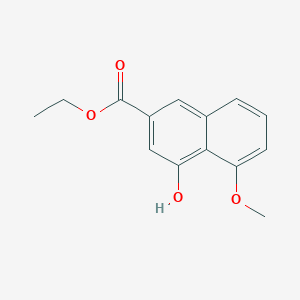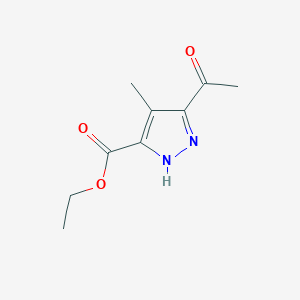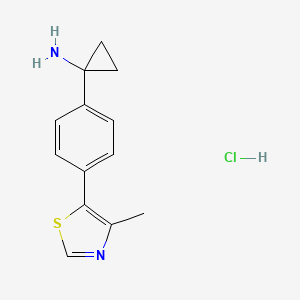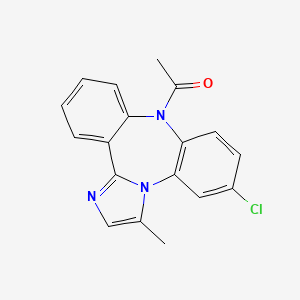
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of specific functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: Addition of the acetyl group using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Methylation: Introduction of the methyl group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine
- 9H-dibenzo[c,f]imidazo[1,2-a]azepin-9-one
- 2H-dibenzo[b,f][1,3,5]triazino[1,2-d][1,4]thiazepine-2,4(3H)-dione
Uniqueness
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl- is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties. Its acetyl and chloro substituents, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-6-chloro-3-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62538-89-0 |
|---|---|
Molecular Formula |
C18H14ClN3O |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-(17-chloro-3-methyl-2,5,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,5,7,9,11,15,17-octaen-13-yl)ethanone |
InChI |
InChI=1S/C18H14ClN3O/c1-11-10-20-18-14-5-3-4-6-15(14)22(12(2)23)16-8-7-13(19)9-17(16)21(11)18/h3-10H,1-2H3 |
InChI Key |
PVPAOBFPNGMSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C3=C(C=CC(=C3)Cl)N(C4=CC=CC=C42)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
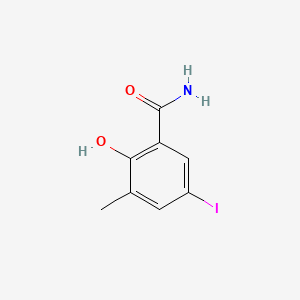

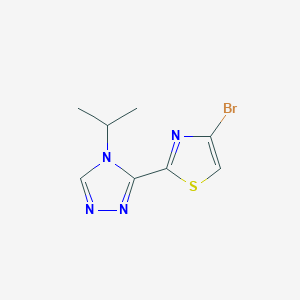
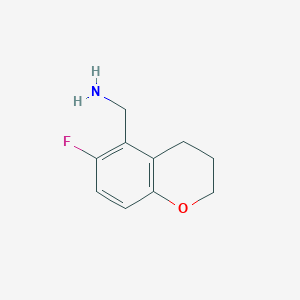
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
